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molecular formula C11H15N B2711718 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine CAS No. 450-60-2

6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine

Cat. No. B2711718
M. Wt: 161.248
InChI Key: BGKVEHAWZXNHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658673B2

Procedure details

Benzyl-(6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-amine (2.80 g) is dissolved in methanol (100 mL) and the compound is deprotected by adding a catalytic amount of 10% palladium on charcoal and placing the solution under an atmosphere of hydrogen. The reaction is shown to be complete by TLC after 24 hours. The catalyst is filtered off and the solvent is removed in vacuo. The product is not purified further. TLC (silica, dichloromethane/methanol 25:1 Rf=0.15).
Name
Benzyl-(6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-amine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:15][CH2:14][C:13]2[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=2[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[CH:16]1[C:13]2[CH2:14][CH2:15][CH:9]([NH2:8])[CH2:10][CH2:11][C:12]=2[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Benzyl-(6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-amine
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC2=C(CC1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product is not purified further

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1=CC=CC2=C1CCC(CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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